Ethyl 4-Fluoroindole-3-carboxylate
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Overview
Description
Ethyl 4-Fluoroindole-3-carboxylate is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. The presence of a fluorine atom at the 4-position and an ethyl ester group at the 3-position of the indole ring makes this compound a unique and valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Fluoroindole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and ethyl glyoxylate.
Formation of Intermediate: The reaction between 4-fluoroaniline and ethyl glyoxylate forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the indole ring structure.
Esterification: The final step involves the esterification of the carboxyl group to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Fluoroindole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Ethyl 4-Fluoroindole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-Fluoroindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the indole ring structure play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl Indole-3-carboxylate: Lacks the fluorine atom at the 4-position.
4-Fluoroindole: Lacks the ethyl ester group at the 3-position.
Indole-3-carboxylic acid: Lacks both the fluorine atom and the ethyl ester group.
Uniqueness
Ethyl 4-Fluoroindole-3-carboxylate is unique due to the presence of both the fluorine atom and the ethyl ester group, which contribute to its distinct chemical and biological properties
Biological Activity
Ethyl 4-fluoroindole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound belongs to the indole family, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The introduction of a fluorine atom at the 4-position significantly alters the electronic properties of the indole, potentially enhancing its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds containing the indole structure exhibit various antimicrobial activities. For instance, derivatives of indole, including this compound, have shown efficacy against several bacterial strains. A study highlighted that fluoroindoles possess enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to their non-fluorinated counterparts .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
MRSA | 15 µg/ml | |
Escherichia coli | 20 µg/ml | |
Klebsiella pneumoniae | 25 µg/ml |
Cytotoxic Effects
This compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cells, including leukemia and breast cancer cell lines. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins .
Case Study: Cytotoxicity Against K562 Leukemia Cells
A recent study reported that this compound exhibited significant cytotoxicity against K562 human leukemia cells with an IC50 value of approximately 12 µM. This effect was attributed to the compound's ability to disrupt mitochondrial function and promote reactive oxygen species (ROS) generation .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Modulation of Signaling Pathways : It can affect signaling pathways related to apoptosis, such as the PI3K/Akt pathway, leading to increased cell death in cancer cells .
- Interaction with Receptors : this compound may act as a ligand for various receptors, influencing cellular responses and gene expression.
Structure-Activity Relationship (SAR)
The introduction of fluorine at the 4-position has been shown to enhance lipophilicity and bioavailability, which are critical factors for antimicrobial and anticancer activities. The SAR studies indicate that modifications on the indole structure can lead to significant changes in biological activity, suggesting that further derivatives could be synthesized for improved efficacy .
Table 2: Structure-Activity Relationships of Fluoroindoles
Compound | Position of Fluorine | Activity Level |
---|---|---|
Ethyl 5-fluoroindole | 5 | Moderate |
Ethyl 6-fluoroindole | 6 | Low |
Ethyl 4-fluoroindole | 4 | High |
Properties
Molecular Formula |
C11H10FNO2 |
---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
ethyl 4-fluoro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H10FNO2/c1-2-15-11(14)7-6-13-9-5-3-4-8(12)10(7)9/h3-6,13H,2H2,1H3 |
InChI Key |
XQRUBKFUXNJPRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C(=CC=C2)F |
Origin of Product |
United States |
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